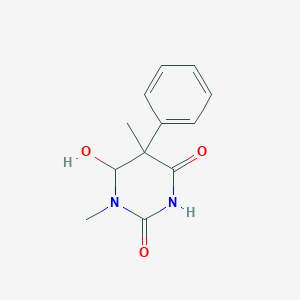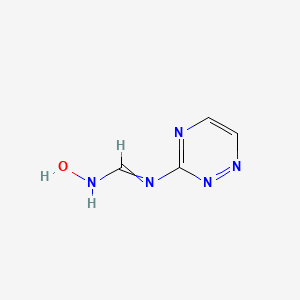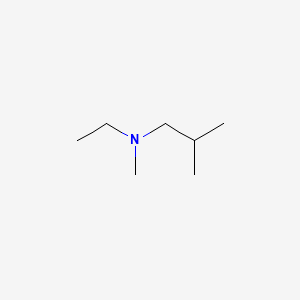
N-ethyl-N,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N,2-dimethylpropan-1-amine is a tertiary amine with the molecular formula C7H17N. It is characterized by the presence of an ethyl group, two methyl groups, and a propyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,2-dimethylpropan-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of 2,2-dimethylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired tertiary amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The starting materials are fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and alkyl halides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-ethyl-N,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylpropan-1-amine: Similar structure but lacks the ethyl group.
N-ethylpropan-1-amine: Similar structure but lacks the two methyl groups.
N,N-dimethylethanamine: Similar structure but with a shorter carbon chain.
Uniqueness
N-ethyl-N,2-dimethylpropan-1-amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
60247-14-5 |
|---|---|
Molekularformel |
C7H17N |
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
N-ethyl-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N/c1-5-8(4)6-7(2)3/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
QQWXQKMVASVXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)

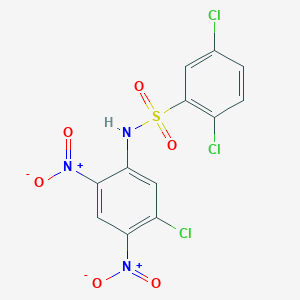
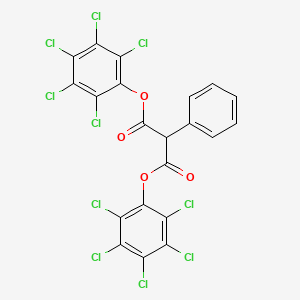
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
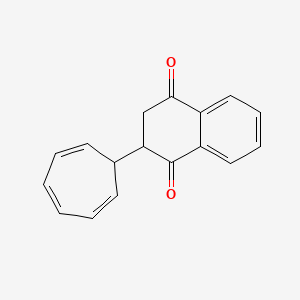
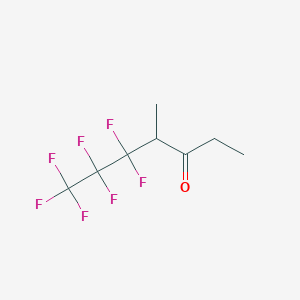
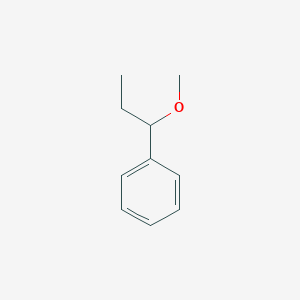
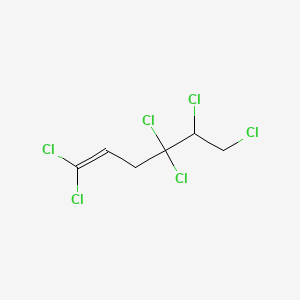
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
